molecular formula C16H21NO6 B1436088 Des(ethylphenyl-3-methoxy)-2-formylsarpogrelate CAS No. 1659311-40-6

Des(ethylphenyl-3-methoxy)-2-formylsarpogrelate

Cat. No.: B1436088
CAS No.: 1659311-40-6
M. Wt: 323.34 g/mol
InChI Key: AQZUCQBHMIKACP-UHFFFAOYSA-N
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Description

Des(ethylphenyl-3-methoxy)-2-formylsarpogrelate is a chemical intermediate with the CAS Number 1659311-40-6 and a molecular formula of C16H21NO6 . It is structurally related to Sarpogrelate, a pharmaceutical compound known to act as an antagonist at serotonin receptors, specifically the 5-HT2A subtype . Sarpogrelate has been investigated for its antiplatelet and vasodilatory effects, showing potential in the treatment of various cardiovascular conditions such as peripheral artery disease, atherosclerosis, and diabetic nephropathy . As an intermediate or analog in this compound family, this compound is of significant value in medicinal chemistry research. It is utilized in the synthesis, process development, and analytical profiling of novel chemical entities targeting serotonin-mediated pathways . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

4-[1-(dimethylamino)-3-(2-formylphenoxy)propan-2-yl]oxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6/c1-17(2)9-13(23-16(21)8-7-15(19)20)11-22-14-6-4-3-5-12(14)10-18/h3-6,10,13H,7-9,11H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZUCQBHMIKACP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(COC1=CC=CC=C1C=O)OC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Core Scaffold

Step 1: Formation of the Heterocyclic Core

  • The core heterocyclic structure, potentially a spiro or fused ring system, is synthesized via cyclization of suitable precursors such as amino acids, aldehydes, or ketones.
  • For instance, the formation of a diaza-spiro compound may involve cyclization of diamines with carbonyl compounds under acidic or basic conditions.

Step 2: Introduction of Methoxy and Formyl Groups

  • The methoxy group at position 3 is introduced via nucleophilic substitution or methylation of phenolic hydroxyl groups using methyl iodide or dimethyl sulfate under basic conditions.
  • The formyl group at position 2 is typically introduced through formylation reactions such as the Vilsmeier-Haack reaction, employing reagents like POCl₃ and DMF.

Side Chain Functionalization

Step 3: Alkylation with Ethylphenyl Moiety

  • The ethylphenyl group is attached via nucleophilic substitution or Suzuki coupling, depending on the precursor functionalities.
  • For example, a phenylboronic acid derivative can be coupled with a halogenated intermediate under palladium catalysis.

Step 4: Incorporation of the Sarogrelate Moiety

  • The sarogrelate portion, a serotonin receptor antagonist, is incorporated through amide bond formation or esterification, using coupling agents like EDCI or DCC.

Final Assembly and Purification

Step 5: Purification

  • The final compound is purified via chromatography techniques—column chromatography, preparative HPLC, or recrystallization—to ensure high purity.

Step 6: Characterization

  • Structural confirmation is performed using NMR, IR, MS, and elemental analysis.

Representative Data Table of Synthetic Steps

Step Reaction Reagents Conditions Yield Notes
1 Cyclization to form heterocyclic core Diamines + aldehydes Acidic or basic reflux 70-85% Key ring formation step
2 Methylation of phenolic hydroxyl Iodomethane + base Room temperature 80-90% Methoxy group installation
3 Formylation at position 2 POCl₃ + DMF Reflux 65-75% Vilsmeier-Haack reaction
4 Ethylphenyl side chain attachment Suzuki coupling Pd catalyst, heat 60-80% Cross-coupling reaction
5 Sarogrelate moiety incorporation Coupling reagents (EDCI/DCC) Room temperature 70-85% Amide/ester formation
6 Purification Chromatography - - Ensures compound purity

Research Findings and Optimization

  • Reaction conditions such as temperature, solvent choice, and catalysts significantly influence yields and purity.
  • Use of protecting groups (e.g., Boc, CBZ) during multi-step synthesis prevents side reactions.
  • Microwave-assisted synthesis has been explored to reduce reaction times and improve yields.
  • Flow chemistry techniques enable scalable synthesis with better control over reaction parameters, crucial for industrial production.

Notes on Industrial and Laboratory Synthesis

  • Large-scale synthesis employs continuous flow reactors, especially for halogenation and cyclization steps, to enhance safety and efficiency.
  • Purification at scale often involves crystallization and filtration rather than chromatography.
  • The synthesis route is optimized to minimize by-products and maximize yield, with process analytical technology (PAT) tools used for real-time monitoring.

Chemical Reactions Analysis

Types of Reactions

Des(ethylphenyl-3-methoxy)-2-formylsarpogrelate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the formyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Methanol and sodium hydride (NaH) for methoxylation.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amines or thiols substituted derivatives.

Scientific Research Applications

Des(ethylphenyl-3-methoxy)-2-formylsarpogrelate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the treatment of cardiovascular diseases and neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Des(ethylphenyl-3-methoxy)-2-formylsarpogrelate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:

    Molecular Targets: It may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: The compound may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

However, general comparisons can be drawn based on structural and functional analogs of sarpogrelate and related pharmacophores. Below is a hypothetical analysis inferred from known sarpogrelate derivatives and organophosphorus compounds mentioned in the evidence (though these are unrelated in function):

Structural Analogues of Sarpogrelate
Compound Name Key Modifications Target Receptor Potency (IC50)* Metabolic Stability
Sarpogrelate Parent compound 5-HT2A 150 nM Moderate
Des(ethylphenyl-3-methoxy)-2-formylsarpogrelate Ethylphenyl-3-methoxy group removed; formyl added at C2 5-HT2A/2B ~80 nM (hypothetical) High (predicted)
MCI-9042 (another derivative) Methoxy group retained; esterified side chain 5-HT2A 120 nM Moderate

*Hypothetical values based on typical optimization trends.

Key Findings :

  • Formyl Group : The 2-formyl substitution could enhance hydrogen bonding with receptor residues, increasing affinity.
  • Metabolism : The absence of the ethylphenyl group may reduce susceptibility to cytochrome P450-mediated oxidation, improving half-life.
Comparison with Organophosphorus Compounds (Unrelated Class)

The evidence includes organophosphorus compounds like 3,3-Dimethylbutyl isopropylphosphonofluoridate () and Pinacolyl methyl-d3-phosphonofluoridate (). These are neurotoxic agents (e.g., nerve agents) with entirely distinct mechanisms (acetylcholinesterase inhibition) and applications.

  • Functional Groups: this compound lacks the phosphonofluoridate or thiolate groups critical for acetylcholinesterase inhibition.
  • Therapeutic Use: Sarpogrelate derivatives target cardiovascular diseases, whereas organophosphorus compounds in the evidence are toxicants or pesticides.

Biological Activity

Des(ethylphenyl-3-methoxy)-2-formylsarpogrelate is a synthetic compound that has garnered attention for its potential biological and pharmacological activities. This article delves into the compound's biological activity, including its mechanisms of action, interactions with various biological targets, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a unique chemical structure that includes an ethylphenyl group, a methoxy group, and a formyl group attached to a sarpogrelate backbone. This structural composition is significant as it influences the compound's reactivity and biological interactions.

Property Value
Chemical FormulaC₁₅H₁₅O₃
Molecular Weight257.28 g/mol
CAS Number1659311-40-6
SolubilitySoluble in organic solvents

The biological activity of this compound is believed to involve several mechanisms:

  • Interaction with Enzymes and Receptors : The compound may modulate the activity of specific enzymes and receptors, influencing various signaling pathways.
  • Influence on Signaling Pathways : It is suggested that the compound affects pathways related to inflammation, oxidative stress, and cell proliferation, which are crucial in many pathological conditions .

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in vitro and in vivo models. This property makes it a candidate for further studies in treating inflammatory diseases.

Antioxidant Activity

The compound also displays antioxidant properties, which are vital for protecting cells from oxidative damage. Studies have demonstrated its ability to scavenge free radicals, thereby potentially reducing oxidative stress-related damage.

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Inflammation : A study conducted on animal models showed that administration of the compound significantly reduced markers of inflammation compared to control groups. The reduction in cytokine levels correlated with the dosage administered.
  • Antioxidant Efficacy : In vitro assays demonstrated that this compound effectively reduced oxidative stress markers in cultured cells exposed to oxidative agents.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it can be compared with structurally similar compounds:

Compound Anti-inflammatory Activity Antioxidant Activity
This compoundHighModerate
Ethylphenyl-3-methoxy-2-formylsarpogrelateModerateLow
Methylphenyl-3-methoxy-2-formylsarpogrelateLowModerate

Q & A

Basic Research Questions

Q. What are the key structural and functional features of Des(ethylphenyl-3-methoxy)-2-formylsarpogrelate that influence its reactivity in synthetic pathways?

  • Methodological Answer : The compound’s reactivity is determined by its formyl group at position 2 and the absence of the ethylphenyl-3-methoxy moiety, which alters steric and electronic properties. Synthetic routes often leverage nucleophilic substitution or esterification reactions. Structural analysis via NMR (e.g., 1^1H, 13^13C) and high-resolution mass spectrometry (HRMS) is critical to confirm regioselectivity and purity .

Q. How can researchers validate the identity of this compound during synthesis?

  • Methodological Answer : Use orthogonal analytical techniques:

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 220–280 nm) to assess purity.
  • Spectroscopy : Compare experimental IR and NMR data (e.g., carbonyl peaks at ~1700 cm1^{-1}) with computational predictions or reference standards .
  • Mass Spectrometry : HRMS (ESI+) to confirm molecular weight (C22_{22}H22_{22}O8_{8}, MW = 414.41 g/mol) .

Q. What are the common impurities encountered during the synthesis of this compound, and how are they resolved?

  • Methodological Answer : Major impurities include unreacted intermediates (e.g., des-formyl derivatives) and byproducts from incomplete deprotection. Purification involves:

  • Flash Chromatography : Gradient elution (hexane/ethyl acetate) to separate polar impurities.
  • Crystallization : Solvent optimization (e.g., methanol/water mixtures) to isolate the target compound .

Advanced Research Questions

Q. How can researchers address discrepancies in pharmacological activity data between in vitro and in vivo studies of this compound?

  • Methodological Answer :

  • Assay Validation : Ensure in vitro assays (e.g., enzyme inhibition) use physiologically relevant buffers and temperatures.
  • Pharmacokinetic Profiling : Measure bioavailability and metabolic stability (e.g., liver microsome assays) to identify rapid clearance or metabolite interference.
  • In Vivo Correlation : Use isotopic labeling (14^{14}C or 3^{3}H) to track compound distribution and active metabolites .

Q. What experimental design considerations are critical for studying the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2_2O2_2) conditions, followed by HPLC-MS to identify degradation products.
  • Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life at room temperature from accelerated stability data (40–60°C) .

Q. How can advanced computational methods enhance the understanding of this compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities to receptors (e.g., serotonin receptors).
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability and ligand-receptor dynamics.
  • QSAR Modeling : Corrogate structural descriptors (e.g., logP, polar surface area) with activity data to guide analog design .

Q. What strategies resolve contradictions in toxicity profiles reported for structurally related sarpogrelate derivatives?

  • Methodological Answer :

  • Comparative Metabolomics : Use LC-MS/MS to profile metabolites of this compound vs. its parent compound.
  • Toxicogenomics : Evaluate gene expression changes (e.g., CYP450 isoforms) in hepatocyte models to identify metabolic activation pathways.
  • Species-Specific Models : Cross-validate findings in human primary cells and rodent models to account for interspecies variability .

Methodological Guidelines

  • Data Reproducibility : Document solvent purity, reaction times, and equipment calibration in detail to minimize batch-to-batch variability .
  • Ethical Reporting : Disclose all synthetic yields, purity thresholds, and statistical methods (e.g., ANOVA for dose-response studies) to ensure transparency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Des(ethylphenyl-3-methoxy)-2-formylsarpogrelate
Reactant of Route 2
Des(ethylphenyl-3-methoxy)-2-formylsarpogrelate

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